

Application Note: Quantification of PF-945863 in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	PF-945863	
Cat. No.:	B15560220	Get Quote

Introduction

PF-945863 is a small molecule inhibitor of aldehyde oxidase (AO), an enzyme increasingly recognized for its role in the metabolism of new drug candidates. As such, robust and reliable quantification of **PF-945863** in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **PF-945863** in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The described method is intended as a template that can be further optimized and validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry.[1][2]

Analytical Method

A generic high-performance liquid chromatography-mass spectrometry approach was adapted for the quantification of **PF-945863**.[3]

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of **PF-945863** from human plasma.[4][5][6] This technique is rapid, cost-effective, and suitable for high-throughput analysis.[4]



· Protocol:

- Allow plasma samples to thaw at room temperature.
- To 50 μL of plasma in a 1.5 mL microcentrifuge tube, add 10 μL of internal standard working solution (PF-945863-d4 in 50% methanol).
- Add 200 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer 150 μL of the supernatant to a clean 96-well plate or autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. This mobile phase composition is standard for the analysis of small molecule drugs, promoting good peak shape and ionization efficiency.

Table 1: LC Parameters



Parameter	Value	
LC System	Shimadzu Nexera X2 or equivalent	
Column	Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μL	
Gradient Program		
Time (min)	%B	
0.00	5	
0.50	5	
2.50	95	
3.50	95	
3.51	5	
5.00	5	

Mass Spectrometry

Mass spectrometric detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.[7] The MRM transitions for **PF-945863** and its stable isotope-labeled internal standard would need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Table 2: MS/MS Parameters



Parameter	Value		
Mass Spectrometer	Sciex API 5500 or equivalent		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Ion Source Temperature	550 °C		
IonSpray Voltage	5500 V		
Curtain Gas	30 psi		
Collision Gas	9 psi		
Nebulizer Gas (GS1)	50 psi		
Heater Gas (GS2)	50 psi		
MRM Transitions			
Analyte	Q1 (m/z)		
PF-945863	To be determined		
PF-945863-d4 (IS)	To be determined		

DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These parameters require optimization for the specific analyte.

Method Validation Protocol

A full validation of this bioanalytical method should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] The validation would assess the following parameters:

- 1. Selectivity and Specificity:
- Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of PF-945863 and the internal standard.
- 2. Calibration Curve and Linearity:



- A calibration curve should be prepared by spiking blank plasma with known concentrations of PF-945863.
- A typical range would be 1-1000 ng/mL.
- The curve should consist of a blank, a zero standard, and at least six non-zero standards.
- The linearity should be evaluated by a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
- 3. Accuracy and Precision:
- Intra- and inter-day accuracy and precision should be assessed by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
- Five replicates of each QC level should be analyzed in three separate runs on different days.
- The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

Table 3: Representative Accuracy and Precision Data (Example)

QC Level	Nominal Conc. (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day Accuracy (%)	Inter-day Precision (%CV)
LLOQ	1	95-105	<15	92-108	<18
Low QC	3	98-102	<10	96-104	<12
Mid QC	100	99-101	<8	97-103	<10
High QC	800	98-102	<7	98-102	<9

4. Recovery and Matrix Effect:

 The extraction recovery of PF-945863 should be determined at three QC levels by comparing the analyte response in pre-extraction spiked samples to that of post-extraction

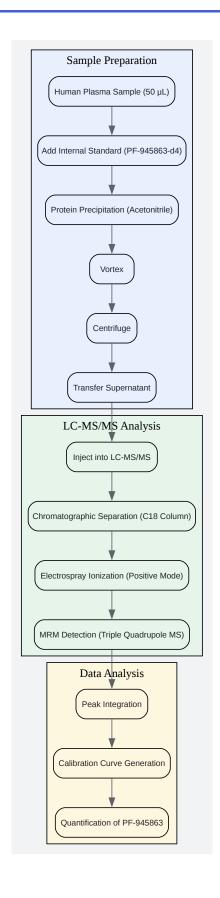


spiked samples.

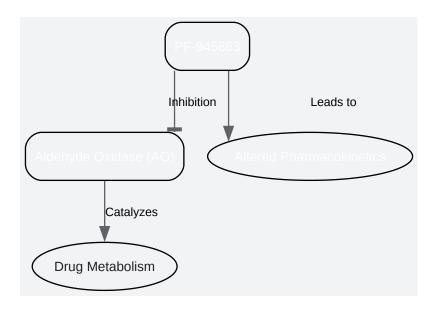
- The matrix effect should be evaluated by comparing the analyte response in post-extraction spiked samples to that of a pure solution of the analyte. The internal standard should compensate for any significant matrix effects.[8]
- 5. Stability:
- The stability of **PF-945863** in plasma should be evaluated under various conditions:
 - Freeze-Thaw Stability: After three freeze-thaw cycles.
 - Short-Term Stability: At room temperature for at least 4 hours.
 - Long-Term Stability: Frozen at -80°C for a specified period (e.g., 30 days).
 - Autosampler Stability: In the processed sample at the autosampler temperature for the expected duration of an analytical run.

Experimental Workflow and Signaling Pathway Diagrams









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